Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate is a chemical compound with the CAS Number: 1396997-96-8 . It has a molecular weight of 398.44 . The compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C17H22N2O7S . The InChI Code is 1S/C17H22N2O7S/c1-5-25-14(20)13(18-16(22)26-17(2,3)4)10-27-15(21)11-6-8-12(9-7-11)19(23)24/h6-9,13H,5,10H2,1-4H3,(H,18,22) .Scientific Research Applications
Synthesis of Amino- and Sulfanyl-Derivatives : This compound is involved in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives have shown potential in biological screenings, particularly in their anticancer activity (Nowak et al., 2015).
Role in Dabigatran Etexilate Synthesis : It has been used in the synthesis process of Dabigatran Etexilate, a notable anticoagulant medication. This process involves multiple steps of chemical reactions to achieve the final product (Huansheng, 2013).
Production of Alpha-Sulfanyl-Beta-Amino Acid Derivatives : The compound is utilized in the Mannich-type reaction for producing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are significant for pharmaceutical development due to their potent biological activities (Kantam et al., 2010).
Anti-Gastric Cancer Activity : Its derivatives have been studied for their anti-gastric cancer activities. These compounds have shown promising results in vitro against various human gastric cancer cell lines (Liu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a derivative of serine , an amino acid that plays a crucial role in the functioning of many proteins and enzymes.
Mode of Action
As a serine derivative , it may interact with proteins and enzymes that utilize or are regulated by serine. The presence of the tert-butoxycarbonyl (BOC) group suggests it may be used as a protective group in synthetic chemistry, often used to prevent certain functional groups from reacting until desired steps are completed.
Pharmacokinetics
Factors such as its molecular weight , solubility, and chemical structure would influence its pharmacokinetic properties.
Result of Action
As a serine derivative , it may influence processes where serine is critical, potentially affecting protein function and enzymatic activity.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrobenzoyl)sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7S/c1-5-25-14(20)13(18-16(22)26-17(2,3)4)10-27-15(21)11-6-8-12(9-7-11)19(23)24/h6-9,13H,5,10H2,1-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZLICUXSJJYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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